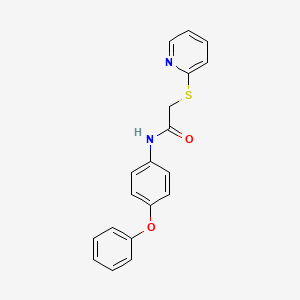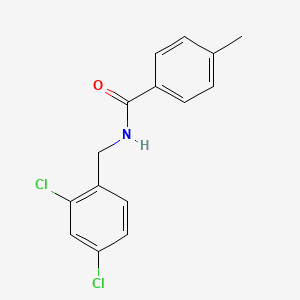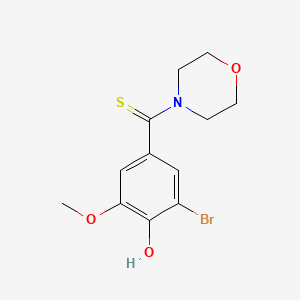
2-bromo-6-methoxy-4-(4-morpholinylcarbonothioyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BM-4 is a phenolic compound that belongs to the family of thioether derivatives. It was first synthesized in 2005 by a group of researchers led by Dr. Masahiko Shibuya at the University of Tokyo. Since then, BM-4 has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of BM-4 involves the inhibition of topoisomerase II activity. Topoisomerase II is an enzyme that is essential for DNA replication and cell division. It works by cutting and rejoining the DNA strands to relieve the tension that builds up during DNA replication. BM-4 binds to the enzyme and prevents it from rejoining the DNA strands, leading to the accumulation of DNA breaks and ultimately, cell death.
Biochemical and Physiological Effects:
BM-4 has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells and inhibit the growth of cancer cells. BM-4 has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, BM-4 has been found to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
BM-4 has several advantages for lab experiments. It is relatively easy to synthesize and can be scaled up for large-scale production. BM-4 is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, there are some limitations to using BM-4 in lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. Additionally, BM-4 can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of BM-4 include the development of analogs, the study of its mechanism of action, and its use in combination with other cancer drugs.
Synthesemethoden
The synthesis of BM-4 involves the reaction of 2-bromo-4-methoxyphenol with morpholine-4-carbonothioic acid in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of BM-4. The synthesis method is relatively simple and can be scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
BM-4 has been shown to have potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BM-4 works by inhibiting the activity of an enzyme called topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, BM-4 can induce cell death in cancer cells.
Eigenschaften
IUPAC Name |
(3-bromo-4-hydroxy-5-methoxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-16-10-7-8(6-9(13)11(10)15)12(18)14-2-4-17-5-3-14/h6-7,15H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOVDVSCTLNRVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-hydroxy-5-methoxyphenyl)(morpholin-4-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-biphenylcarboxamide](/img/structure/B5810981.png)
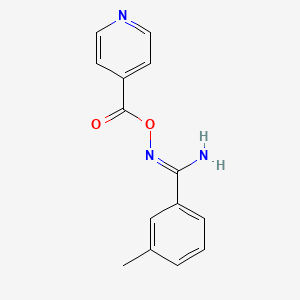

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)
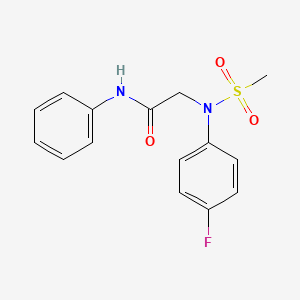
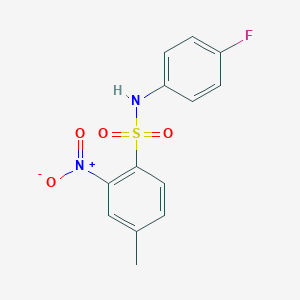
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
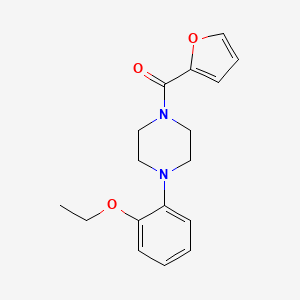
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
